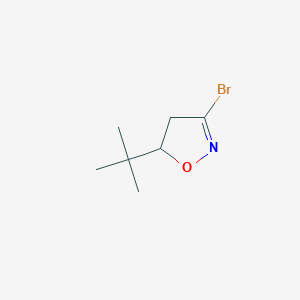

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Overview

Description

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Mechanism of Action

Target of Action

It is known to be a useful reagent in organic chemistry .

Mode of Action

The compound is used for the synthesis of 3-aminoisoxazoles via substitution of 3-bromoisoxazoline intermediates with amines followed by oxidation . This suggests that it interacts with its targets through a substitution reaction followed by oxidation.

Biochemical Pathways

Its role in the synthesis of 3-aminoisoxazoles suggests that it may play a role in amino acid metabolism or related pathways .

Result of Action

Its use in the synthesis of 3-aminoisoxazoles suggests that it may contribute to the production of these compounds, which could have various downstream effects depending on the specific context .

Action Environment

The action of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Additionally, its solubility in different solvents could affect its efficacy in various experimental setups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole typically involves a multi-step process. One common method includes the reaction of glyoxylic acid with hydroxylamine hydrochloride to form an intermediate, which is then subjected to bromination and 1,3-dipolar cycloaddition reactions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous synthesis processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted isoxazoles, while oxidation reactions can produce different oxidized derivatives .

Scientific Research Applications

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole: Similar in structure but with different substituents, leading to distinct chemical properties and applications.

3,4,5-Trisubstituted Isoxazoles: These compounds have additional substituents on the isoxazole ring, which can significantly alter their reactivity and biological activity.

Uniqueness

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole stands out due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This unique feature makes it a valuable compound for specific applications in research and industry .

Biological Activity

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is a compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of CHBrNO and a molecular weight of approximately 206.08 g/mol, this compound contains a five-membered isoxazole ring, which includes one nitrogen and one oxygen atom. The presence of a bromine atom and a tert-butyl group significantly influences its chemical properties, making it a subject of interest in various fields including medicinal chemistry and agricultural applications.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Its derivatives have been explored for potential therapeutic applications, particularly in the development of new pharmaceuticals targeting various diseases.

Antimicrobial Properties

The compound has shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. In particular, studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antimalarial Activity

A significant aspect of the biological activity of this compound is its potential antimalarial effects. Research has highlighted that certain isomers of this compound exhibit significant antiplasmodial activity by targeting enzymes critical to the survival of the malaria parasite Plasmodium falciparum. For instance, the (5S, αS) isomers were found to irreversibly inhibit glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), an enzyme involved in the glycolytic pathway essential for the parasite's energy production .

The mechanism by which this compound exerts its biological effects involves interactions with various biological targets. Its ability to form complexes with enzymes and receptors has been studied to understand its action in biological systems. The compound's reactivity with nucleophiles allows for potential modifications that could enhance its biological efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole | CHBrN | Smaller size; used primarily in pharmaceutical synthesis |

| 3-Chloro-5-tert-butyl-4,5-dihydroisoxazole | CHClNO | Chlorine instead of bromine; different reactivity profile |

| 3-Iodo-5-tert-butyl-4,5-dihydroisoxazole | CHINO | Iodine substitution; potentially different biological activity |

This table illustrates how variations in substituents like bromine, chlorine, or iodine can affect the biological activity and reactivity profiles of these compounds.

Case Study: Antimalarial Efficacy

In a study examining the antimalarial properties of various dihydroisoxazole derivatives, researchers found that this compound was significantly more potent than acivicin against Plasmodium falciparum due to its irreversible inhibition of PfGAPDH. This highlights the importance of structural modifications in enhancing therapeutic efficacy against malaria .

Case Study: Antimicrobial Activity

Another investigation into the antimicrobial properties of this compound revealed effective inhibition against multiple bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name |

3-bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-7(2,3)5-4-6(8)9-10-5/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTHQBDSNGJXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562470 | |

| Record name | 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128464-85-7 | |

| Record name | 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.